molecular formula C8H8N2O B12949323 3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one

3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one

Cat. No.: B12949323
M. Wt: 148.16 g/mol
InChI Key: APSBPHWTHCSMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is a heterocyclic organic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable pyrrole derivative, followed by its reaction with a pyridine derivative under specific conditions to form the desired fused ring structure .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The compound’s structure allows it to fit into the binding pockets of target proteins, making it an effective inhibitor .

Comparison with Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar structural features.

    1H-pyrazolo[3,4-b]pyridine: A related compound with a pyrazole ring fused to a pyridine ring.

Uniqueness: 3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-methyl-1,5-dihydropyrrolo[3,2-c]pyridin-6-one

InChI

InChI=1S/C8H8N2O/c1-5-3-9-7-2-8(11)10-4-6(5)7/h2-4,9H,1H3,(H,10,11)

InChI Key

APSBPHWTHCSMPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=O)NC=C12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.